Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with a molecular formula of C9H14NNaO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-butyl-5-oxopyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction but with enhanced control over temperature, pH, and reaction time to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidized derivatives.
Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features but different functional groups.
1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid: A compound with a similar core structure but different substituents.
N-Boc-3-pyrrolidinone: A protected form of pyrrolidinone used in organic synthesis.
Uniqueness: Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substituents and the presence of a sodium ion, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
85414-24-0 |
---|---|
Molecular Formula |
C9H14NNaO3 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
sodium;1-butyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3.Na/c1-2-3-4-10-6-7(9(12)13)5-8(10)11;/h7H,2-6H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
PIHMVPGVJKLVOI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.